molecular formula C21H11ClF6N4O B6190083 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide CAS No. 2639466-30-9

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide

Cat. No. B6190083
CAS RN: 2639466-30-9
M. Wt: 484.8
InChI Key:
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Description

The compound “(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), an amide group (-CONH2), and two phenyl rings substituted with trifluoromethyl groups (-CF3) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate trifluoromethylphenyl and pyrazolyl precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple functional groups. The presence of the cyano and amide groups, along with the phenyl rings, suggests a highly conjugated system. The trifluoromethyl groups attached to the phenyl rings are electron-withdrawing, which would impact the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyano and amide groups are polar, which could make the molecule reactive towards nucleophiles. The trifluoromethyl groups are strong electron-withdrawing groups, which could make the attached phenyl rings more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups (cyano and amide) and aromatic rings could impact its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a pharmaceutical or agrochemical agent, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promise as a pharmaceutical or agrochemical agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl cyanoacetate to form ethyl 2-cyano-3-(2-chloro-5-(trifluoromethyl)phenyl)acrylate. This intermediate is then reacted with 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxaldehyde to form the final product.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)aniline", "ethyl cyanoacetate", "1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxaldehyde" ], "Reaction": [ "Step 1: React 2-chloro-5-(trifluoromethyl)aniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form ethyl 2-cyano-3-(2-chloro-5-(trifluoromethyl)phenyl)acrylate.", "Step 2: React ethyl 2-cyano-3-(2-chloro-5-(trifluoromethyl)phenyl)acrylate with 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium methoxide to form (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide." ] }

CAS RN

2639466-30-9

Molecular Formula

C21H11ClF6N4O

Molecular Weight

484.8

Purity

95

Origin of Product

United States

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